molecular formula C20H16N4O B11692457 5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide

5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide

Cat. No.: B11692457
M. Wt: 328.4 g/mol
InChI Key: CPKJITBZFVJWIB-CIAFOILYSA-N
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Description

5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide is a complex organic compound with the molecular formula C20H16N4O and a molecular weight of 328.377 g/mol . This compound is notable for its unique structure, which combines a pyrazole ring with an anthracene moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Chemical Reactions Analysis

5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydrazide group can be replaced by other nucleophiles.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with various biological molecules, potentially affecting their function. The anthracene moiety may also play a role in its activity by interacting with aromatic systems in biological targets. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide include:

These compounds share the pyrazole core but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of the pyrazole ring and anthracene moiety in this compound distinguishes it from these similar compounds, potentially offering unique reactivity and applications.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H16N4O/c1-13-10-19(23-22-13)20(25)24-21-12-18-16-8-4-2-6-14(16)11-15-7-3-5-9-17(15)18/h2-12H,1H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

CPKJITBZFVJWIB-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

solubility

20 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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